molecular formula C19H18N2O4 B12220892 2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamide

2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B12220892
M. Wt: 338.4 g/mol
InChI Key: SLBIEKUYUARXOL-UHFFFAOYSA-N
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Description

2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.

    Acylation: The benzoxazepine core is then acylated with 2-methylphenylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoxazepine ring, potentially forming hydroxyl derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzoxazepine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets.

Medicine

Medicinally, compounds with benzoxazepine cores have shown promise in the treatment of various conditions, including neurological disorders and cancer. This compound may be explored for its therapeutic potential in these areas.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, benzoxazepine derivatives exert their effects by binding to specific proteins or receptors, thereby modulating their activity. This could involve inhibition of enzyme activity, alteration of receptor signaling pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide: Lacks the N-(2-methylphenyl) group.

    2-(3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-phenylacetamide: Similar structure but without the methyl groups.

Uniqueness

The presence of the N-(2-methylphenyl) group in 2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamide may confer unique biological properties, such as increased binding affinity to certain targets or enhanced metabolic stability.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H18N2O4/c1-12-7-3-5-9-15(12)20-17(22)11-21-18(23)13(2)25-16-10-6-4-8-14(16)19(21)24/h3-10,13H,11H2,1-2H3,(H,20,22)

InChI Key

SLBIEKUYUARXOL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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